N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]acetamide
Description
N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the benzothiazole ring and the piperazine moiety in its structure makes it a promising candidate for various pharmacological applications.
Properties
IUPAC Name |
N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-2-3-6-18-16(23)12-20-7-9-21(10-8-20)17-19-14-5-4-13(22(24)25)11-15(14)26-17/h4-5,11H,2-3,6-10,12H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRXFMSWHWSXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]acetamide typically involves a multi-step process. One common method includes the reaction of 3-chloro-1,2-benzothiazole with piperazine in the presence of a suitable solvent like tert-butyl alcohol at elevated temperatures (around 120°C) for several hours . The resulting intermediate is then further reacted with N-butyl acetamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group in the benzothiazole ring can be reduced to an amino group under specific conditions.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.
Major Products Formed
Oxidation: Formation of amino derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound is known to interact with dopamine and serotonin receptors, which are crucial in the regulation of mood and behavior . By binding to these receptors, the compound can modulate their activity, leading to potential therapeutic effects in the treatment of psychiatric disorders.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antipsychotic properties.
2-Arylbenzothiazole: Studied for its potential in PET imaging of breast cancer.
Uniqueness
N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]acetamide stands out due to its unique combination of the benzothiazole ring and the piperazine moiety, which imparts distinct pharmacological properties. Its ability to interact with multiple receptor types makes it a versatile compound for various therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
